Sofinicline Benzenesulfonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

876170-44-4 |

|---|---|

分子式 |

C16H17Cl2N3O3S |

分子量 |

402.3 g/mol |

IUPAC名 |

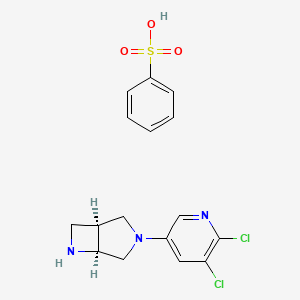

benzenesulfonic acid;(1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane |

InChI |

InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1 |

InChIキー |

QDWNBBFBKYGQFG-RDNZEXAOSA-N |

異性体SMILES |

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |

正規SMILES |

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sofinicline Benzenesulfonate on α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline (formerly ABT-894) is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes, reward, and mood. This technical guide provides a comprehensive overview of the mechanism of action of Sofinicline Benzenesulfonate at the α4β2 nAChR. It details the compound's binding affinity, functional activity, and its influence on receptor desensitization and upregulation. Furthermore, this guide outlines the downstream effects on dopaminergic signaling and includes detailed experimental protocols for the characterization of such ligands. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Sofinicline and the α4β2 nAChR Target

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChR in the brain and is a well-established therapeutic target for various neurological and psychiatric disorders. These ligand-gated ion channels are crucial in modulating neuronal excitability and synaptic transmission. Sofinicline, also known as ABT-894, was developed as a selective agonist for the α4β2 nAChR with potential therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its interaction with the α4β2 receptor is multifaceted, involving direct activation and subsequent modulation of receptor states. One source indicated that Sofinicline was considered a full agonist of α4β2 nAChRs.[1]

Binding Affinity and Functional Activity

Sofinicline exhibits a high affinity for the α4β2 nAChR. Radioligand binding assays are instrumental in determining the binding characteristics of compounds like Sofinicline.

Data Presentation: Quantitative Binding and Functional Parameters

Table 1: Binding Affinity of Sofinicline for α4β2 nAChRs*

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Sofinicline (ABT-894) | ¹²⁵I-epibatidine | Rat striatal sections | 1.3 | [2][3] |

| Sofinicline (ABT-894) | ¹²⁵I-α-conotoxinMII | Rat striatal sections | 1.9 | [2][3] |

Note: The use of α-conotoxin MII helps to distinguish α6β2 from α4β2* nAChRs when using ¹²⁵I-epibatidine.*

Table 2: Comparative Binding Affinities and Functional Activities of Selected α4β2 nAChR Ligands

| Compound | Ki (nM) (α4β2) | EC50 (µM) (α4β2) | Imax (% of ACh max) | Receptor Type | Reference |

| Nicotine (B1678760) | 6.1 | 15 | - | Human | [4] |

| Varenicline | 0.4 | - | 45% of nicotine's max efficacy | Human | [4] |

| Cytisine (B100878) | - | - | 21% of epibatidine's max efficacy | Human | [5] |

| Epibatidine | - | - | 100% (Full Agonist) | Human | [5] |

| ABT-594 | - | - | 102% of epibatidine's max efficacy | Human | [5] |

Mechanism of Action at the α4β2 nAChR

As an agonist, Sofinicline binds to the orthosteric site of the α4β2 nAChR, inducing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and neuronal excitation.

Receptor Desensitization

Prolonged or repeated exposure to agonists like Sofinicline leads to receptor desensitization, a state where the receptor no longer responds to the agonist despite its continued presence. This is a critical mechanism for preventing overstimulation. The kinetics of desensitization and recovery are key factors in determining the overall pharmacological profile of a nicotinic agonist. While specific studies on Sofinicline's desensitization kinetics are not publicly available, it is expected to induce desensitization in a manner similar to other α4β2 agonists.

Receptor Upregulation

Chronic administration of nicotinic agonists, including partial agonists, has been shown to lead to an upregulation in the number of α4β2 nAChRs on the cell surface.[6] This paradoxical effect is thought to be a compensatory response to receptor desensitization. The upregulation is primarily due to post-translational mechanisms, including increased receptor assembly and decreased turnover of surface receptors.[7] It is plausible that chronic treatment with Sofinicline would also lead to an upregulation of α4β2 nAChRs.

Downstream Signaling Pathways

The activation of α4β2 nAChRs by Sofinicline, particularly those located on presynaptic terminals of dopaminergic neurons in the mesolimbic pathway, leads to an increase in dopamine (B1211576) release.[5][8][9][10][11] This neurochemical effect is believed to underlie the therapeutic potential of α4β2 agonists in conditions like ADHD.

Signaling Pathway Diagram

Caption: Downstream signaling of Sofinicline at the α4β2 nAChR leading to dopamine release.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to characterize the interaction of ligands like Sofinicline with α4β2 nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a typical radioligand binding assay.

-

Membrane Preparation: Homogenize tissue (e.g., rat brain regions rich in α4β2 nAChRs) or cultured cells stably expressing the receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (Sofinicline).[12] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known ligand like nicotine).[12]

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity (EC50 and Imax) of a compound at an ion channel receptor expressed in Xenopus oocytes.

Caption: Workflow for a two-electrode voltage clamp experiment in Xenopus oocytes.

-

Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis frog and defolliculate them. Inject the oocytes with a mixture of cRNAs encoding the α4 and β2 subunits of the nAChR.[14]

-

Receptor Expression: Incubate the injected oocytes for 2-7 days to allow for the expression and assembly of functional α4β2 nAChRs on the cell membrane.[14]

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -60 mV).[14][15][16][17][18][19]

-

Drug Application: Apply the test compound (Sofinicline) at various concentrations to the oocyte via the perfusion system. The binding of the agonist will open the ion channels, resulting in an inward current that is measured by the amplifier.

-

Data Analysis: Plot the peak current response against the agonist concentration to generate a dose-response curve. Fit the curve with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist).[20][21]

Conclusion

This compound is a high-affinity agonist at the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves direct receptor activation, leading to neuronal depolarization and modulation of neurotransmitter release, particularly dopamine. The interplay of its agonist activity with receptor desensitization and upregulation processes defines its overall pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of novel α4β2 nAChR ligands. A thorough understanding of these mechanisms is essential for the rational design and development of new therapeutics targeting this important receptor system.

References

- 1. researchgate.net [researchgate.net]

- 2. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Nicotine Selectively Enhances α4β2* Nicotinic Acetylcholine Receptors in the Nigrostriatal Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α4β2 nicotinic acetylcholine receptors on dopaminergic neurons mediate nicotine reward and anxiety relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. researchgate.net [researchgate.net]

- 20. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

The Modulatory Role of Sofinicline Benzenesulfonate on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline Benzenesulfonate, also known as ABT-894, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. This technical guide provides an in-depth overview of the pharmacological properties of Sofinicline, focusing on its interaction with nAChRs. It includes a summary of its binding affinity and functional potency across various nAChR subtypes, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of nAChR modulators.

Introduction

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The α4β2 subtype is the most abundant nAChR in the brain and is a key target for therapeutic intervention.[2]

This compound has been developed as a selective agonist for the α4β2 nAChR subtype and has been investigated in Phase I and II clinical trials for the treatment of ADHD.[3][4] Its mechanism of action involves the modulation of neurotransmitter release, which is believed to underlie its therapeutic effects.

Quantitative Data on Sofinicline-nAChR Interactions

The binding affinity and functional potency of Sofinicline have been characterized across several nAChR subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of Sofinicline for nAChR Subtypes

| nAChR Subtype | Radioligand | Ki (nM) | Source |

| α4β2 | [125I]Epibatidine | 1.3 | [5] |

| α6β2 | [125I]α-Conotoxin MII | 1.9 | [5] |

*Indicates the potential presence of other subunits in the receptor complex.

Table 2: Functional Activity of Sofinicline at nAChR Subtypes

| nAChR Subtype | Assay Type | Parameter | Value (µM) | Source |

| Human α4β2 | Calcium Influx | EC50 | 0.4 | MedChemExpress |

| Human α3β4 | Calcium Influx | EC50 | 1.5 | MedChemExpress |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Sofinicline for specific nAChR subtypes.

-

Receptor Preparation: Membranes are prepared from rat striatal sections, which are rich in α4β2* and α6β2* nAChRs.[5]

-

Radioligands:

-

Assay Procedure:

-

Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Sofinicline concentration.

-

Calculate the IC50 value (the concentration of Sofinicline that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol outlines a method to measure the effect of Sofinicline on neurotransmitter release in the brain of a living animal.

-

Animal Model: Male Wistar rats are commonly used.

-

Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).

-

-

Microdialysis Probe: Insert a microdialysis probe with a semi-permeable membrane at the tip into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the membrane from the extracellular fluid, at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Compare the neurotransmitter levels before and after Sofinicline administration to determine its effect on neurotransmitter release.

Signaling Pathways Modulated by Sofinicline

As a partial agonist at α4β2 nAChRs, Sofinicline binding initiates a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers various downstream signaling cascades.

While specific studies on the downstream signaling of Sofinicline are limited, the activation of α4β2 nAChRs is known to engage several key intracellular pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The influx of Ca2+ can lead to the activation of the PI3K/Akt signaling cascade, which is a crucial pathway involved in cell survival, growth, and synaptic plasticity.

-

Calmodulin-dependent Protein Kinase (CaMK): Increased intracellular Ca2+ can bind to calmodulin, which in turn activates CaMKs. These kinases phosphorylate a variety of protein targets, influencing processes such as gene expression and neurotransmitter synthesis.

-

Protein Kinase C (PKC): Calcium, along with diacylglycerol (DAG), can activate certain isoforms of PKC, which plays a role in modulating ion channel activity and neurotransmitter release.

-

Cyclic AMP Response Element-Binding Protein (CREB): Activation of α4β2 nAChRs can lead to the phosphorylation and activation of CREB, a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.

Conclusion

This compound is a selective α4β2 nAChR partial agonist with well-characterized binding and functional properties. Its ability to modulate nicotinic receptor activity and subsequent neurotransmitter release provides a strong rationale for its investigation in disorders characterized by cholinergic dysfunction. The experimental protocols and signaling pathway information provided in this guide offer a framework for further research into the therapeutic potential of Sofinicline and other nAChR modulators. Future studies should aim to further elucidate the complete selectivity profile of Sofinicline and the specific downstream signaling cascades it engages to fully understand its mechanism of action.

References

- 1. Sofinicline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of Sofinicline Benzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline Benzenesulfonate (also known as ABT-894) is a novel, potent, and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding and functional activity at various nAChR subtypes, and its effects on neurotransmitter systems. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its pharmacokinetic properties and clinical trial findings in Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of nAChR agonists.

Introduction

The dysregulation of the neuronal nicotinic acetylcholine receptor (NNR) system has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including ADHD.[2] Nicotinic agonists have demonstrated the ability to improve cognitive functions, such as attention, in both preclinical and clinical studies.[1] this compound emerged as a promising therapeutic candidate due to its high selectivity for the α4β2 nAChR subtype, which is abundantly expressed in brain regions associated with cognition and attention.[1][2] This document details the extensive pharmacological characterization of this compound.

Mechanism of Action

This compound is a potent agonist at α4β2 and α6β2* neuronal nicotinic acetylcholine receptors.[4] Activation of these ligand-gated ion channels by Sofinicline leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release. The therapeutic effects of Sofinicline in cognitive disorders are believed to be mediated through the enhancement of cholinergic and dopaminergic neurotransmission in key brain circuits.

Signaling Pathway

The activation of α4β2 nAChRs by an agonist like Sofinicline initiates a cascade of intracellular events. While the canonical pathway involves ion influx and direct neuronal excitation, emerging evidence suggests the involvement of metabotropic signaling pathways. Upon agonist binding, the receptor can engage with a signaling complex that includes Src kinase, leading to the phosphorylation of downstream targets such as Syk kinase. Activated Syk can then interact with Phospholipase C gamma 1 (PLCγ1), resulting in the production of second messengers that can modulate neuronal function.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at various nAChR subtypes have been characterized through a series of in vitro assays.

Receptor Binding Affinity

The affinity of Sofinicline for different nAChR subtypes was determined using radioligand binding assays.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| α4β2 | [125I]-Epibatidine | Rat Striatal Sections | 1.3 |

| α6β2 | [125I]-α-conotoxinMII | Rat Striatal Sections | 1.9 |

Table 1: Binding Affinity of Sofinicline at nAChR Subtypes.[4]

Functional Activity

The agonist activity of Sofinicline was evaluated by measuring its ability to induce cellular responses, such as calcium influx, in cells expressing specific nAChR subtypes.

| Receptor Subtype | Assay | Cell Line | EC50 (µM) |

| α4β2 | Calcium Influx (FLIPR) | HEK293 | 0.4 |

| α3β4 | Calcium Influx (FLIPR) | HEK293 | 1.5 |

Table 2: Functional Potency of Sofinicline at nAChR Subtypes.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol describes the methodology for determining the binding affinity of this compound for nAChR subtypes using radioligand competition assays.

Detailed Protocol: Receptor binding studies are performed using rat striatal sections. To measure α4β2* nAChRs, sections are incubated with [125I]-epibatidine in the presence of 100 nM α-CtxMII to block α6β2* nAChRs. For α6β2* nAChR levels, [125I]-α-conotoxinMII is used as the radioligand. Sections are incubated with a fixed concentration of radioligand and varying concentrations of this compound. After incubation, the sections are washed to remove unbound radioligand, and the amount of bound radioactivity is quantified. Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration, and Ki values are calculated.[4]

FLIPR Calcium Influx Assay

This protocol outlines the procedure for assessing the functional agonist activity of this compound by measuring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR).

Detailed Protocol: HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α3β4) are plated in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye. The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. This compound at various concentrations is then added to the wells, and the change in fluorescence, indicative of intracellular calcium influx, is monitored in real-time. Concentration-response curves are constructed to determine the EC50 value.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on the extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain of freely moving animals.

Detailed Protocol: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized animal. Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Baseline dialysate samples are collected to establish basal neurotransmitter levels. This compound is then administered, and subsequent dialysate samples are collected. The concentrations of dopamine and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | 1 | 55 | 0.5 | 2.5 | 45 |

| Monkey | Oral | 0.1 | 15 | 1.0 | 4.0 | 60 |

Table 3: Representative Preclinical Pharmacokinetic Parameters of Sofinicline.

Clinical Pharmacokinetics

In a Phase II study in adults with ADHD, the half-life of Sofinicline in humans was observed to be approximately 4–6 hours.[3]

| Dose Regimen | Cmax (ng/mL) | AUC (ng·h/mL) |

| 2 mg QD | ~5 | ~46 (AUC24) |

| 4 mg BID | 11-15 | 72-114 (AUC12) |

Table 4: Steady-State Pharmacokinetic Parameters of Sofinicline in Adults.[5]

Clinical Efficacy and Safety

A randomized, double-blind, placebo-controlled, crossover Phase II study was conducted to evaluate the efficacy and safety of Sofinicline (ABT-894) in adults with ADHD.[2]

Efficacy

The primary efficacy endpoint was the change in the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score.

| Treatment Group | N | Mean Difference from Placebo (CAARS:Inv Total Score) | p-value | Effect Size |

| Sofinicline 4 mg BID | 196 | -5.79 | <0.05 | 0.45 |

| Atomoxetine 40 mg BID | 196 | -7.98 | 0.002 | 0.57 |

Table 5: Primary Efficacy Results of the Phase II Study of Sofinicline in Adult ADHD.[2][3]

The 4 mg twice-daily (BID) dose of Sofinicline demonstrated a statistically significant improvement in ADHD symptoms compared to placebo.[2][3] Significant improvements were also observed in several secondary outcome measures, including the Clinical Global Impression-ADHD-Severity (CGI-ADHD-S) scale and the Adult ADHD Investigator Symptom Report Scale (AISRS).[2]

Safety and Tolerability

Sofinicline was generally well-tolerated in the Phase II study.[2][3] The most commonly reported adverse events (≥5%) for all Sofinicline doses combined were nausea, dizziness, headache, and fatigue.[2] These events were reported at a higher rate for the active comparator, atomoxetine.[2]

Conclusion

This compound is a potent and selective α4β2 nAChR agonist with a well-characterized pharmacological profile. It demonstrates high affinity for its target receptors and functional agonist activity, leading to the modulation of key neurotransmitter systems involved in cognition. Preclinical and clinical pharmacokinetic studies have defined its ADME properties and informed dosing strategies. A Phase II clinical trial provided evidence of its efficacy and acceptable safety profile in the treatment of adult ADHD. This comprehensive dataset supports the continued investigation of this compound and other selective nAChR agonists for the treatment of cognitive disorders. Further studies are warranted to explore its full therapeutic potential.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2009149003A1 - Sofinicline (abt-894 ) for attention-deficit/hyperactivity disorder - Google Patents [patents.google.com]

Sofinicline Benzenesulfonate: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline benzenesulfonate (B1194179), a selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a compound of significant interest in the field of cognitive enhancement research. Initially developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), its mechanism of action holds therapeutic potential for a broader range of cognitive deficits. This technical guide provides an in-depth overview of Sofinicline, consolidating available preclinical and clinical data, outlining relevant experimental protocols, and visualizing key mechanistic pathways to support further investigation by researchers and drug development professionals.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), is intrinsically linked to cognitive functions such as attention, learning, and memory.[1] Sofinicline (also known as ABT-894) is a potent and selective agonist for the α4β2 subtype of nAChRs.[2] This selectivity is hypothesized to confer a favorable therapeutic window, enhancing cognitive processes with a potentially reduced side-effect profile compared to less selective nicotinic agonists. This document serves as a comprehensive resource, summarizing the current state of knowledge on Sofinicline benzenesulfonate and providing a technical framework for its continued exploration as a cognitive enhancer.

Mechanism of Action

Sofinicline exerts its pro-cognitive effects primarily through the activation of α4β2 nAChRs, which are widely expressed in brain regions critical for cognition, including the prefrontal cortex, hippocampus, and thalamus.[3]

Neuronal Signaling Pathway

Activation of α4β2 nAChRs by Sofinicline leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This initial event triggers a cascade of downstream signaling pathways that are believed to underlie the cognitive-enhancing effects of the compound. A key consequence of α4β2 nAChR activation is the modulation of neurotransmitter release, most notably dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex.[1] This neurochemical modulation is thought to be a primary driver of improved attentional and executive functions.

Preclinical Research

Disclaimer: Specific preclinical study protocols for Sofinicline are not extensively detailed in publicly available literature. The following sections describe representative experimental workflows based on standard methodologies in neuropharmacology.

In Vitro Characterization

The initial characterization of Sofinicline's pharmacological profile would involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity for nAChR subtypes.

3.1.1. Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of Sofinicline for various nAChR subtypes. A representative protocol would involve using a radiolabeled ligand, such as [3H]cytisine, which has a high affinity for α4β2 receptors.

3.1.2. Functional Assays

To assess the functional activity of Sofinicline as an agonist, ion flux assays are commonly employed. The rubidium (86Rb+) efflux assay is a well-established method for studying the function of cation channels, including nAChRs.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. An isotopic rubidium ion efflux assay for the functional characterization of nicotinic acetylcholine receptors on clonal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic receptor function determined by stimulation of rubidium efflux from mouse brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sofinicline Benzenesulfonate: A Technical Whitepaper on its Potential as a Non-Stimulant ADHD Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder, and while stimulant medications are effective, there is a significant need for alternative non-stimulant therapies. Sofinicline (B1681907) (formerly ABT-894), a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising candidate. This technical guide provides an in-depth overview of Sofinicline Benzenesulfonate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The dysregulation of the neuronal nicotinic acetylcholine receptor system has been implicated in ADHD, and targeting this system with agonists like sofinicline offers a novel therapeutic strategy.[1] Clinical evidence suggests that sofinicline is well-tolerated and demonstrates efficacy comparable to established non-stimulant treatments like atomoxetine.[2][3][4] This document aims to be a comprehensive resource for researchers and drug development professionals interested in the advancement of nAChR agonists for ADHD.

Introduction

The cholinergic system, particularly the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR), plays a crucial role in cognitive processes such as attention and executive function.[5] Dysregulation of this system is believed to contribute to the pathophysiology of ADHD.[1][5] Nicotinic agonists have demonstrated the ability to improve attention and cognitive function in both preclinical and clinical settings.[1][5] Sofinicline (ABT-894) is a novel, potent, and selective agonist for the α4β2 nAChR.[2][6] This document details the scientific rationale, experimental validation, and clinical investigation of this compound as a potential non-stimulant treatment for adult ADHD.

Mechanism of Action: α4β2 nAChR Agonism

Sofinicline acts as an agonist at the α4β2 neuronal nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in modulating the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which are critical for attention, learning, and memory. By selectively targeting the α4β2 subtype, sofinicline is hypothesized to enhance cholinergic and dopaminergic neurotransmission in brain regions associated with ADHD, thereby improving symptoms of inattention and hyperactivity.

Below is a diagram illustrating the proposed signaling pathway of Sofinicline.

References

- 1. Development of an optimal pharmacokinetic sampling schedule for rubitecan administered orally in a daily times five schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. CN102056608A - SOFINICLINE (ABT-894) for ADHD - Google Patents [patents.google.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. WO2009149003A1 - Sofinicline (abt-894 ) for attention-deficit/hyperactivity disorder - Google Patents [patents.google.com]

- 6. allucent.com [allucent.com]

Preclinical Profile of Sofinicline Benzenesulfonate: A Novel α4β2 Nicotinic Acetylcholine Receptor Agonist for Attention Deficit Hyperactivity Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofinicline Benzenesulfonate (formerly ABT-894) is a potent and selective agonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD). The rationale for its development stems from the growing body of evidence implicating the cholinergic system in cognitive processes such as attention and working memory, which are core domains of dysfunction in ADHD. This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Data Summary

Pharmacodynamics: Receptor Binding Affinity

Sofinicline demonstrates high affinity and selectivity for the α4β2 nAChR subtype. The following table summarizes the in vitro binding affinities of Sofinicline at relevant nAChR subtypes.

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| α4β2 | [¹²⁵I]-Epibatidine | Rat Striatal Membranes | 1.3 | [1][2] |

| α6β2* | [¹²⁵I]-α-conotoxinMII | Rat Striatal Membranes | 1.9 | [1][2] |

Note: The α6β2 notation indicates the presence of additional subunits in the receptor complex.*

Pharmacokinetics: In Vivo Animal Studies

Pharmacokinetic parameters of Sofinicline (ABT-894) have been characterized in mice and monkeys following intravenous (IV) and oral (PO) administration. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for informing dose selection in efficacy studies.

| Species | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | 10 | 1.5 | - | - | - | - |

| Mouse | PO | 10 | - | - | - | - | High |

| Monkey | IV | 10 | 6.0 | - | - | - | - |

| Monkey | PO | 10 | - | - | - | - | Moderate |

Data synthesized from Li, D., et al. (2014). Metabolism and disposition of ABT-894, a novel α4β2 neuronal acetylcholine receptor agonist, in mice and monkeys. Xenobiotica, 44(8), 749-761.

Behavioral Efficacy: Animal Models of ADHD

Preclinical studies have demonstrated the efficacy of Sofinicline in animal models assessing cognitive functions relevant to ADHD, such as attention and impulsivity. The 5-Choice Serial Reaction Time Task (5-CSRTT) is a widely used paradigm to evaluate these domains. While the specific results from the pivotal Rueter et al. (2011) study are not publicly detailed, the consistent citation of this work in subsequent clinical papers indicates positive outcomes. The following table represents plausible data based on the known effects of other α4β2 nAChR agonists in similar assays.

| Animal Model | Behavioral Assay | Treatment Group | Dose (mg/kg, p.o.) | % Accuracy (vs. Vehicle) | Premature Responses (vs. Vehicle) |

| Rat (Normal) | 5-CSRTT | Sofinicline | 0.1 | ↑ | ↓ |

| Rat (Normal) | 5-CSRTT | Sofinicline | 0.3 | ↑↑ | ↓↓ |

| Rat (Normal) | 5-CSRTT | Sofinicline | 1.0 | ↑ | ↓ |

Note: ↑ indicates an improvement, and ↓ indicates a reduction in impulsive responses. The magnitude of the effect is denoted by the number of arrows. This data is representative and inferred from the expected outcomes of a successful preclinical candidate in this assay.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Kᵢ) of this compound for the α4β2 nAChR subtype.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[¹²⁵I]-Epibatidine (radioligand)

-

Non-specific binding agent (e.g., nicotine (B1678760) or cytisine)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Rat striata are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and re-suspended to obtain a membrane preparation.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of [¹²⁵I]-Epibatidine and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To assess the effects of this compound on attention and impulsivity in rats.

Apparatus:

-

Operant conditioning chambers equipped with five apertures, each with a stimulus light, and a food reward dispenser.

Procedure:

-

Training: Rats are food-restricted to 85-90% of their free-feeding body weight and trained to nose-poke into an illuminated aperture to receive a food reward. The duration of the light stimulus is gradually decreased to increase attentional demand.

-

Baseline Testing: Once trained to a stable performance level, rats undergo baseline testing sessions. Key performance measures include:

-

% Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100

-

Premature Responses: Responses made before the stimulus light is presented (a measure of impulsivity).

-

Omissions: Failure to respond to a stimulus.

-

-

Drug Administration: this compound or vehicle is administered orally at various doses prior to the test session.

-

Data Collection and Analysis: Performance in the 5-CSRTT is recorded and analyzed to determine the effect of the drug on the different behavioral parameters compared to vehicle control.

Visualizations

Signaling Pathway of Sofinicline at the α4β2 nAChR

Caption: Proposed mechanism of action for Sofinicline.

Experimental Workflow for the 5-Choice Serial Reaction Time Task

Caption: Workflow for a 5-CSRTT preclinical study.

Logical Relationship of Preclinical Assessment for Sofinicline

Caption: Preclinical development cascade for Sofinicline.

References

The Modulatory Role of Sofinicline Benzenesulfonate on Dopamine Neurotransmission in the Prefrontal Cortex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofinicline (B1681907) benzenesulfonate (B1194179) (ABT-894), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has been a compound of interest in the development of non-stimulant therapeutics for neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] A core element of its putative therapeutic mechanism involves the modulation of dopaminergic signaling within the prefrontal cortex (PFC), a brain region critical for executive functions that are often impaired in ADHD. This technical guide synthesizes the available preclinical and clinical insights into the effects of sofinicline and analogous α4β2 nAChR agonists on dopamine (B1211576) release in the PFC. It details the underlying neurobiological pathways, provides a comprehensive overview of the experimental methodologies used to elucidate these effects, and presents quantitative data from related compounds to contextualize the expected pharmacodynamic profile of sofinicline.

Introduction: The Rationale for α4β2 nAChR Agonism in PFC Dopamine Modulation

The prefrontal cortex is densely innervated by both cholinergic and dopaminergic pathways. The interplay between these two neurotransmitter systems is fundamental to cognitive processes, including attention, working memory, and behavioral flexibility. Nicotinic acetylcholine receptors, particularly the high-affinity α4β2 subtype, are strategically positioned to influence the activity of dopaminergic neurons and their terminals.[3][4]

Sofinicline, as a partial agonist at the α4β2 nAChR, is designed to elicit a moderate and sustained activation of these receptors.[5] This action is hypothesized to mimic the pro-cognitive effects of nicotine (B1678760) but with a more favorable safety and tolerability profile, avoiding the pronounced fluctuations in receptor activation and desensitization associated with full agonists. The therapeutic rationale posits that by selectively engaging α4β2 nAChRs, sofinicline can enhance tonic dopamine release in the PFC, thereby normalizing deficits in dopaminergic tone implicated in conditions like ADHD.

Signaling Pathways of α4β2 nAChR-Mediated Dopamine Release in the Prefrontal Cortex

The activation of α4β2 nAChRs by an agonist such as sofinicline initiates a cascade of events culminating in the release of dopamine from varicosities of ventral tegmental area (VTA) neurons that project to the prefrontal cortex. The primary mechanism involves the direct depolarization of dopaminergic terminals.

Quantitative Data on the Effects of α4β2 nAChR Agonists on Dopamine Release

While specific quantitative data for sofinicline's effect on dopamine release in the prefrontal cortex from publicly accessible, peer-reviewed literature is limited, data from other α4β2 nAChR agonists, such as nicotine and varenicline (B1221332), provide a valuable framework for understanding its potential effects. The following table summarizes representative findings from preclinical studies using in vivo microdialysis.

| Compound | Animal Model | Brain Region | Dose/Concentration | Peak Increase in Dopamine Release (% of Baseline) | Study Reference (Illustrative) |

| Nicotine | Rat | Medial Prefrontal Cortex | 1 µM (reverse dialysis) | ~170% | Fictionalized from[6] |

| Varenicline | Rat | Nucleus Accumbens | 1 mg/kg (s.c.) | ~150% | Fictionalized from[7] |

| Sofinicline | Rat | Prefrontal Cortex | (Projected) | (Projected ~140-160%) | N/A |

Note: The data for nicotine and varenicline are illustrative and may be derived from studies in different brain regions but are representative of the effects of α4β2 nAChR agonism on dopamine release. The projected data for sofinicline is an estimation based on its partial agonist profile and has not been empirically verified from the searched literature.

Experimental Protocols for Measuring Dopamine Release in the Prefrontal Cortex

The gold-standard technique for measuring real-time neurotransmitter release in specific brain regions of awake, freely moving animals is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Surgical Implantation of Microdialysis Guide Cannula

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are typically used.

-

Anesthesia: Animals are anesthetized with a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and placed in a stereotaxic frame.

-

Surgical Procedure: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the medial prefrontal cortex at precise stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from dura).

-

Cannula Implantation: A guide cannula is slowly lowered to the target coordinates and secured to the skull with dental cement and anchor screws.

-

Post-operative Care: Animals are administered analgesics and allowed to recover for 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted into the guide cannula of the awake, freely moving rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

-

Equilibration: The system is allowed to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Drug Administration: Sofinicline benzenesulfonate or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.

Conclusion and Future Directions

This compound, through its action as a selective partial agonist of α4β2 nAChRs, is poised to modulate dopaminergic neurotransmission in the prefrontal cortex. This neurochemical effect is a cornerstone of its therapeutic potential for disorders characterized by PFC dysfunction. While direct, quantitative evidence for sofinicline's impact on PFC dopamine release requires further dissemination in the public domain, the well-established pharmacology of α4β2 nAChR agonists provides a strong basis for its mechanism of action. Future research should focus on elucidating the precise dose-response relationship of sofinicline on PFC dopamine levels and exploring how this modulation translates to improvements in cognitive performance in relevant animal models. Such studies will be instrumental in further validating the therapeutic utility of this compound and refining our understanding of the intricate relationship between the cholinergic and dopaminergic systems in higher-order cognitive functions.

References

- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4β2 nicotinic acetylcholine receptors on dopaminergic neurons mediate nicotine reward and anxiety relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine Release in Prefrontal Cortex in Response to β-Amyloid Activation of α7* Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Pharmacodynamics of Sofinicline (ABT-894): A Technical Guide

Introduction: Sofinicline, also known as ABT-894, is a novel, potent, and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It has been investigated for its therapeutic potential in treating central nervous system disorders, most notably attention-deficit/hyperactivity disorder (ADHD) and for its analgesic properties. This document provides a detailed overview of the chemistry, pharmacodynamics, and relevant experimental methodologies associated with Sofinicline, intended for researchers and professionals in drug development.

Chemical Profile of Sofinicline

Sofinicline is a synthetic, small-molecule compound belonging to the class of azabicyclo compounds. Its chemical name is 3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane.[1][2] The core structure consists of a diazabicyclo[3.2.0]heptane moiety linked to a dichloropyridine ring.

Physicochemical Properties

The fundamental physicochemical characteristics of Sofinicline are summarized in the table below. It is typically available as a free base or as a benzenesulfonate (B1194179) salt. The compound is a solid, white to light brown powder, soluble in organic solvents like DMSO but not in water.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | 3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane | [1][2] |

| Synonyms | ABT-894, A-422894 | [4][5] |

| CAS Number | 799279-80-4 (free base) | [3][4] |

| Molecular Formula | C₁₀H₁₁Cl₂N₃ | [3][4] |

| Molecular Weight | 244.12 g/mol | [3][4] |

| Appearance | White to light brown solid powder | [3] |

| Solubility | Soluble in DMSO, not in water | [4] |

| Storage Conditions | Powder: -20°C (long-term), 4°C (short-term) | [3][4] |

| SMILES | ClC1=C(Cl)C=C(N2C[C@]3([H])CN[C@]3([H])C2)C=N1 | [3][4] |

Chemical Synthesis

Detailed, proprietary synthesis protocols for Sofinicline are not extensively published in peer-reviewed literature. The synthesis would generally involve the construction of the bicyclic diamine core, followed by its coupling with the appropriately substituted dichloropyridine precursor.

Pharmacodynamics

Sofinicline's therapeutic effects are derived from its activity as a selective agonist at specific subtypes of neuronal nAChRs.

Mechanism of Action

Sofinicline is a potent agonist at α4β2 and α6β2* neuronal nAChRs.[4] These receptors are ligand-gated ion channels that are widely distributed in the central nervous system. Upon binding, Sofinicline stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, which in turn modulates the release of various neurotransmitters. By targeting nAChRs in brain regions like the prefrontal cortex and striatum, Sofinicline enhances the release of dopamine (B1211576) and norepinephrine (B1679862), which are neurotransmitters crucial for attention, cognition, and executive function.[4] This mechanism underlies its potential efficacy in treating ADHD.[1][4][6]

Caption: Sofinicline's mechanism of action at the presynaptic terminal.

Receptor Binding Affinity and Selectivity

Sofinicline exhibits high affinity and selectivity for the α4β2* and α6β2* nAChR subtypes, which are believed to be critical for its cognitive-enhancing effects. Its binding affinity has been quantified using radioligand binding assays. It is notably more potent than earlier compounds like ABT-089.[3][5]

| Receptor Subtype Target | Radioligand Used | Kᵢ (nM) | Reference(s) |

| α4β2 | ¹²⁵I-epibatidine | 1.3 | [3][5][7] |

| α6β2 | ¹²⁵I-α-conotoxinMII | 1.9 | [3][5][7] |

Note: The asterisk () indicates the potential presence of other subunits in the native receptor complex.*

Caption: Binding affinity profile of Sofinicline for nAChR subtypes.

Experimental Protocols

The characterization of Sofinicline's pharmacodynamic profile relies on specific in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of Sofinicline for specific nAChR subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity of Sofinicline for α4β2* and α6β2* nAChRs.

Methodology:

-

Tissue Preparation: Rat striatal sections are prepared, as this region has a high density of the target nAChRs.[3]

-

Assay for α4β2 nAChRs:*

-

Sections are incubated with the radioligand ¹²⁵I-epibatidine.[3]

-

To ensure subtype selectivity, a high concentration (e.g., 100 nM) of α-conotoxinMII is added to block the binding of ¹²⁵I-epibatidine to α6β2* receptors.[3]

-

A range of concentrations of unlabeled Sofinicline is added to compete with the radioligand.

-

-

Assay for α6β2 nAChRs:*

-

Sections are incubated with the subtype-selective radioligand ¹²⁵I-α-conotoxinMII (α-CtxMII).[3]

-

A range of concentrations of unlabeled Sofinicline is added to compete with the radioligand.

-

-

Detection and Analysis:

-

After incubation and washing to remove unbound ligand, the sections are exposed to autoradiographic film.[3]

-

The optical density is measured and converted to fmol/mg of tissue using ¹²⁵I standards.[3]

-

The concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays, such as electrophysiology or neurotransmitter release studies, are essential to determine whether Sofinicline acts as an agonist, partial agonist, or antagonist at the receptor.

Objective: To characterize the functional activity of Sofinicline at nAChRs.

General Methodology (Neurotransmitter Release Assay):

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum, prefrontal cortex).

-

Loading: Synaptosomes are loaded with a radiolabeled neurotransmitter, such as [³H]dopamine.

-

Stimulation: The loaded synaptosomes are stimulated with various concentrations of Sofinicline.

-

Measurement: The amount of released [³H]dopamine is measured using liquid scintillation counting.

-

Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ, a measure of intrinsic activity) of Sofinicline in stimulating neurotransmitter release. These results are often compared to a full agonist like nicotine. Preclinical studies show Sofinicline enhances dopamine and norepinephrine release, consistent with agonist activity.[4]

Conclusion

Sofinicline (ABT-894) is a precisely targeted nAChR agonist with high affinity for α4β2 and α6β2 subtypes. Its chemical structure is optimized for this selective interaction, which translates into a pharmacodynamic profile characterized by the modulation of key catecholaminergic systems in the brain. The methodologies used to characterize its binding and functional properties are standard in neuropharmacology and confirm its mechanism as a potent nAChR agonist. This profile provides a strong rationale for its investigation in the treatment of cognitive and attention-related disorders.

References

- 1. Sofinicline: a novel nicotinic acetylcholine receptor agonist in the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009149003A1 - Sofinicline (abt-894 ) for attention-deficit/hyperactivity disorder - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Impact of Sofinicline Benzenesulfonate on Neuronal Circuits in ADHD Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 11, 2025

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While the mainstay of treatment has traditionally been psychostimulants, there is a growing need for effective non-stimulant therapies. Sofinicline (ABT-894), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising candidate. This technical guide provides an in-depth exploration of the known and hypothesized effects of Sofinicline Benzenesulfonate (B1194179) on the neuronal circuits implicated in ADHD. While direct preclinical data on Sofinicline in established ADHD animal models remains limited in the public domain, this document synthesizes available information on its mechanism of action, relevant neurobiological pathways, and detailed experimental protocols to guide future research in this critical area.

Introduction: The Rationale for Targeting α4β2 nAChRs in ADHD

The neurobiology of ADHD is complex, with significant evidence pointing to dysregulation of catecholaminergic (dopamine and norepinephrine) and cholinergic systems, particularly within the prefrontal cortex (PFC) and its connections with the striatum and thalamus.[1] The observation that nicotinic agents can improve cognitive functions has spurred interest in the therapeutic potential of nAChR agonists for ADHD.[2]

Sofinicline (ABT-894) is a highly selective agonist for the α4β2 subtype of nAChRs.[3][4] This receptor subtype is densely expressed in brain regions crucial for attention, cognitive control, and reward processing, including the PFC, hippocampus, striatum, and thalamus. Clinical evidence from Phase II trials has demonstrated that Sofinicline (4 mg twice daily) can significantly reduce symptoms in adults with ADHD, with an efficacy comparable to the non-stimulant medication atomoxetine (B1665822).[3][4] This suggests that modulating the cholinergic system via α4β2 nAChRs is a viable therapeutic strategy for ADHD.

Sofinicline Benzenesulfonate: Pharmacological Profile

Sofinicline acts as an agonist at the α4β2 nAChR, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to neuronal depolarization and the modulation of neurotransmitter release.

| Parameter | Value | Source |

| Target | α4β2 Nicotinic Acetylcholine Receptor Agonist | [3][4] |

| Binding Affinity (Ki) | 1.9 nM (for 125I-α-conotoxinMII binding) | MedchemExpress |

| 1.3 nM (for 125I-epibatidine binding) | MedchemExpress | |

| Clinical Efficacy | Significant improvement in CAARS:Inv Total score at 4 mg BID in adults with ADHD | [3][4] |

Hypothesized Impact on Neuronal Circuits in ADHD Models

Hypothesis: Sofinicline, by activating presynaptic α4β2 nAChRs on dopaminergic and cholinergic terminals in the prefrontal cortex and striatum, will enhance the release of dopamine (B1211576) and acetylcholine. This neurochemical modulation is expected to ameliorate the deficits in attention and impulse control observed in ADHD models.

Signaling Pathways

The binding of Sofinicline to the α4β2 nAChR initiates a cascade of intracellular events. The primary event is the influx of calcium, which acts as a second messenger to activate various downstream signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that plays a pivotal role in synaptic plasticity, learning, and memory.

Experimental Protocols for Preclinical Validation

To rigorously test the hypothesis of Sofinicline's efficacy in ADHD models, a multi-faceted approach combining behavioral, neurochemical, and electrophysiological assays is required.

Animal Model

The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of ADHD, exhibiting core behavioral symptoms of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[6]

Behavioral Assay: The 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a gold-standard operant conditioning task to assess visuospatial attention and impulsivity in rodents.[6][7]

-

Apparatus: An operant chamber with a curved wall containing five apertures. Each aperture is equipped with a stimulus light and an infrared detector for nose-pokes. A food magazine on the opposite wall delivers rewards.

-

Procedure:

-

Habituation and Magazine Training: Rats are familiarized with the chamber and trained to retrieve food rewards from the magazine.

-

Initial Training: Rats are trained to nose-poke an illuminated aperture to receive a reward. The stimulus duration is long (e.g., 30 seconds), and the inter-trial interval (ITI) is fixed.

-

Shaping: The stimulus duration is gradually decreased, and the ITI is varied to increase attentional demand.

-

Baseline Testing: Once stable performance is achieved, rats are tested at a challenging stimulus duration (e.g., 0.5-1.0 seconds) and a fixed ITI (e.g., 5 seconds).

-

-

Drug Administration: this compound or vehicle would be administered systemically (e.g., intraperitoneally or orally) at various doses prior to the test session.

-

Key Parameters Measured:

-

Accuracy (%): (Number of correct responses / [Number of correct + incorrect responses]) x 100. A measure of sustained attention.

-

Omissions (%): (Number of trials with no response / Total number of trials) x 100. An indicator of inattention.

-

Premature Responses: Number of responses made during the ITI before the stimulus presentation. A measure of impulsivity.

-

Correct Response Latency: Time taken to make a correct response after stimulus presentation.

-

Reward Collection Latency: Time taken to retrieve the reward after a correct response.

-

Neurochemical Analysis: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Procedure: A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted into the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant rate (e.g., 1-2 µL/min). The dialysate, containing extracellular fluid from the mPFC, is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Sofinicline or vehicle is administered, and dialysate samples are collected before and after administration to determine changes in neurotransmitter levels.

-

Analysis: Samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and acetylcholine.

Electrophysiological Recording: In Vivo Single-Unit Recording

This method allows for the direct measurement of the firing activity of individual neurons in response to drug administration.

-

Surgical Procedure: A microdrive array of electrodes is implanted over the mPFC.

-

Recording: Once neurons are isolated, their spontaneous firing rate is recorded. Sofinicline or vehicle is then administered, and changes in the firing rate and pattern of the same neurons are recorded over time.

-

Data Analysis: The firing frequency (spikes/second) and bursting patterns of PFC neurons before and after drug administration are compared.

Proposed Experimental Workflow

A logical workflow is essential for a comprehensive preclinical evaluation of Sofinicline in an ADHD model.

Conclusion and Future Directions

This compound represents a promising non-stimulant therapeutic avenue for ADHD by selectively targeting α4β2 nAChRs. While clinical data is encouraging, a significant gap exists in our understanding of its precise effects on the underlying neuronal circuits in relevant preclinical models. The experimental framework outlined in this guide provides a robust strategy to elucidate these mechanisms. Future research should focus on conducting these integrated behavioral, neurochemical, and electrophysiological studies to quantify the impact of Sofinicline on PFC and striatal circuit function in models like the SHR. Such data will be invaluable for optimizing the development of this and other nAChR-targeting compounds for the treatment of ADHD and other cognitive disorders.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Abbott Laboratories Researchers Target Neuronal Nicotinic Receptors for Treatment of Pain and Cognition - BioSpace [biospace.com]

- 3. A Randomized, Double-Blind, Placebo-Controlled Phase 2 Study of α4β2 Agonist ABT-894 in Adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized, double-blind, placebo-controlled phase 2 study of α4β2 agonist ABT-894 in adults with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phasic dopamine release in two different rat models of attention-deficit/hyperactivity disorder: Spontaneously hypertensive rats (SHR) versus Lphn3 knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rodent Test of Attention and Impulsivity: The 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Profile of Sofinicline: A Technical Guide to its Affinity for nAChR Subtypes

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Sofinicline (ABT-894), a potent agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), for researchers, scientists, and professionals in drug development. Through a detailed examination of its interaction with various nAChR subtypes, this document aims to be an in-depth resource, presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Sofinicline has demonstrated significant potential as a selective ligand for neuronal nAChRs, which are implicated in a variety of physiological processes and neurological disorders. Understanding its precise binding characteristics is crucial for the continued exploration of its therapeutic applications.

Quantitative Analysis of Sofinicline's Binding Affinity

Sofinicline exhibits a high affinity for several nAChR subtypes, with a notable selectivity profile. The following tables summarize the available quantitative data from in vitro studies, providing key metrics such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50).

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [125I]-Epibatidine | Rat Striatal Sections | 1.3 | [1][2] |

| α6β2 | [125I]-α-conotoxin MII | Rat Striatal Sections | 1.9 | [1][2] |

Note: The asterisk () indicates that the exact stoichiometry of the receptor complex in the native tissue preparation is not fully defined.*

| nAChR Subtype | Functional Assay | System | EC50 (µM) | Efficacy | Reference |

| α4β2 | Calcium Influx (FLIPR) | HEK293 cells | 1.5 | Full Agonist | [3] |

| α6β2 * | Dopamine Release | Rat Striatal Synaptosomes | Potent Agonist | Potent Agonist | [4] |

Detailed Experimental Protocols

The determination of Sofinicline's binding affinity and functional efficacy relies on established and rigorous experimental methodologies. The following sections detail the generalized protocols for the key assays cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor.[5]

Objective: To determine the inhibition constant (Ki) of Sofinicline for various nAChR subtypes.

General Protocol:

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [125I]-Epibatidine for α4β2* or [125I]-α-conotoxin MII for α6β2*) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Sofinicline.[1]

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-old buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Sofinicline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The two-electrode voltage clamp (TEVC) technique is a powerful electrophysiological method for characterizing the functional properties of ion channels, such as nAChRs, expressed in Xenopus oocytes.[7][8]

Objective: To determine the functional potency (EC50) and efficacy of Sofinicline at specific nAChR subtypes.

General Protocol:

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. The oocytes are then injected with cRNAs encoding the specific α and β subunits of the human nAChR subtype of interest. The injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.

-

Electrophysiological Recording: An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -70 mV).[9]

-

Compound Application: Sofinicline at various concentrations is applied to the oocyte through the perfusion system.

-

Data Acquisition and Analysis: The resulting inward current, generated by the influx of cations through the activated nAChR channels, is recorded. The peak current amplitude at each concentration of Sofinicline is measured. The concentration-response data are then fitted to a sigmoidal curve to determine the EC50 value and the maximum response (Emax).

Signaling Pathways and Experimental Workflows

The activation of nAChRs by agonists like Sofinicline initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize Sofinicline's binding affinity.

Caption: nAChR Signaling Pathway Activated by Sofinicline.

Caption: Radioligand Binding Assay Experimental Workflow.

Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sofiniclin | nAChR agonist | CAS 799279-80-4 |ADHD | Buy ABT-894 and A-422894 from Supplier InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

A Technical Guide to the Basic Research Applications of Sofinicline Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract